1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Description
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound distinguished by its 4-phenyldiazenylphenyl (azo) substituent and methoxycarbonyl group. This structure confers unique photophysical and chemical properties, making it relevant in applications such as dyes, photoresponsive materials, or intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the phenyldiazenyl group.
Esterification: The resulting compound undergoes esterification with pyrrolidine-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyldiazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives
*Presumed based on structure; †Calculated value.
Physicochemical Properties
Table 2: Stability and Spectral Data
†Assumed due to pyrrolidine ring stereochemistry.
Biological Activity
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a phenyldiazenyl group. This compound, with the molecular formula , has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of this compound typically involves several steps:
- Diazotization : Aniline is converted to a diazonium salt.
- Coupling Reaction : The diazonium salt is coupled with a phenol derivative.
- Esterification : The resultant compound undergoes esterification with pyrrolidine-2-carboxylic acid.
These steps highlight the compound's complex synthesis, which is crucial for its subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The phenyldiazenyl group may modulate enzyme activity and affect signaling pathways, influencing cellular functions.
Anti-inflammatory Properties
Compounds containing the pyrrolidine moiety have been studied for their anti-inflammatory effects. The potential of this compound to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways is an area of ongoing research.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Phenyldiazenylbenzoic acid | Lacks pyrrolidine ring | Moderate anti-inflammatory |
| 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]piperidine-2-carboxylic acid | Piperidine instead of pyrrolidine | Potentially similar activity |
| 4-Phenyldiazenylphenylacetic acid | Acetic acid moiety | Limited anticancer activity |
This table illustrates how the presence of the pyrrolidine ring in this compound may contribute to its distinct biological activities compared to other derivatives.
Case Studies and Research Findings
Research findings regarding the biological activity of this compound are still emerging. Notably:
- Cell Line Studies : Initial studies using various cancer cell lines have demonstrated that compounds with similar diazenyl structures can inhibit cell growth significantly.
- In Vivo Models : Animal models are being utilized to evaluate the anti-inflammatory effects, focusing on parameters such as cytokine levels and tissue response.
- Mechanistic Studies : Investigations into the specific molecular targets of this compound are ongoing, aiming to elucidate how it interacts at the cellular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
